Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate
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Overview
Description
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The nitrofuran moiety is a key structural feature that contributes to the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate typically involves the nitration of furan derivatives followed by condensation reactions. One common method involves the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde, which is then condensed with hydrazine derivatives to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid for nitration, hydrazine for condensation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include various nitrofuran derivatives with altered biological activities.
Scientific Research Applications
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antibacterial and antifungal properties, particularly against drug-resistant strains.
Medicine: Investigated for potential use in treating infections and as a component in antimicrobial coatings.
Industry: Utilized in the development of new materials with antimicrobial properties.
Mechanism of Action
The exact mechanism of action of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and replication . The compound may also interact with bacterial DNA, causing damage and further inhibiting bacterial proliferation.
Comparison with Similar Compounds
Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate can be compared with other nitrofuran derivatives such as:
Nitrofurazone: Known for its topical antibacterial properties.
Nitrofurantoin: Used as an oral antibiotic for urinary tract infections.
Furazolidone: Employed in the treatment of gastrointestinal infections. These compounds share the nitrofuran moiety but differ in their specific chemical structures and applications.
Properties
CAS No. |
663626-55-9 |
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Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
heptyl N-[(5-nitrofuran-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-2-3-4-5-6-9-20-13(17)15-14-10-11-7-8-12(21-11)16(18)19/h7-8,10H,2-6,9H2,1H3,(H,15,17) |
InChI Key |
RKTDWEKMWISFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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